molecular formula C24H34S3Sn B14249851 Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane CAS No. 214044-46-9

Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane

Cat. No.: B14249851
CAS No.: 214044-46-9
M. Wt: 537.4 g/mol
InChI Key: RECBDLDLCQVTQD-UHFFFAOYSA-N
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Description

Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane is an organotin compound with the molecular formula C24H34S3Sn. This compound is characterized by the presence of three thiophene rings and a tributylstannyl group. It is primarily used in organic synthesis, particularly in Stille coupling reactions, which are pivotal in forming carbon-carbon bonds in complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane typically involves the reaction of 5-bromo-2,2’:5’,2’'-terthiophene with tributyltin hydride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the progress is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane primarily involves its role as a reagent in Stille coupling reactions. The palladium catalyst facilitates the transmetalation step, where the tributylstannyl group is transferred to the palladium complex. This is followed by reductive elimination, forming the desired carbon-carbon bond . The thiophene rings provide stability and enhance the reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane is unique due to its extended conjugation provided by the three thiophene rings. This extended conjugation enhances its electronic properties, making it highly valuable in the synthesis of organic semiconductors and conductive polymers .

Properties

CAS No.

214044-46-9

Molecular Formula

C24H34S3Sn

Molecular Weight

537.4 g/mol

IUPAC Name

tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane

InChI

InChI=1S/C12H7S3.3C4H9.Sn/c1-3-9(13-7-1)11-5-6-12(15-11)10-4-2-8-14-10;3*1-3-4-2;/h1-7H;3*1,3-4H2,2H3;

InChI Key

RECBDLDLCQVTQD-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)C2=CC=C(S2)C3=CC=CS3

Origin of Product

United States

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